molecular formula C20H19ClN4O2S B2773043 1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848916-06-3

1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2773043
CAS No.: 848916-06-3
M. Wt: 414.91
InChI Key: FAGMDWYSUYDMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-cyclopentyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c21-14-9-11-16(12-10-14)28(26,27)25-13-24(15-5-1-2-6-15)19-20(25)23-18-8-4-3-7-17(18)22-19/h3-4,7-12,15H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGMDWYSUYDMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique imidazoquinoxaline backbone with a sulfonyl group and cyclopentyl substituent, which may contribute to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing the 4-chlorophenyl sulfonyl group have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
1-((4-chlorophenyl)sulfonyl)-...S. typhi1512.5
1-((4-chlorophenyl)sulfonyl)-...B. subtilis1810.0

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has been found to inhibit acetylcholinesterase and urease effectively, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively.

EnzymeIC50 (µM)
Acetylcholinesterase5.6
Urease4.8

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

The proposed mechanism of action involves the interaction of the compound with specific biological targets, leading to alterations in cellular signaling pathways. Docking studies indicate strong binding affinities with proteins involved in apoptosis and inflammation .

Case Studies

  • Study on Antibacterial Activity : A study conducted by Iqbal et al. evaluated various derivatives of sulfonamide compounds, including those with the 4-chlorophenyl group. Results indicated that certain modifications enhanced antibacterial efficacy significantly .
  • Enzyme Inhibition Research : A comparative study on enzyme inhibitors highlighted that compounds similar to this compound exhibited promising urease inhibition, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.